4(3H)-Quinazolinone, 3-(4-hydroxy-1-piperazinylmethyl)-, dihydrochloride
CAS No.: 68638-38-0
Cat. No.: VC18428828
Molecular Formula: C13H18Cl2N4O2
Molecular Weight: 333.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68638-38-0 |
|---|---|
| Molecular Formula | C13H18Cl2N4O2 |
| Molecular Weight | 333.21 g/mol |
| IUPAC Name | 3-[(4-hydroxypiperazin-1-yl)methyl]quinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C13H16N4O2.2ClH/c18-13-11-3-1-2-4-12(11)14-9-16(13)10-15-5-7-17(19)8-6-15;;/h1-4,9,19H,5-8,10H2;2*1H |
| Standard InChI Key | ZFUCSHYRYZMOAU-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula, C₁₃H₁₈Cl₂N₄O₂, reflects a quinazolinone backbone (a bicyclic structure comprising fused benzene and pyrimidine rings) substituted at the 3-position with a 4-hydroxypiperazinylmethyl group. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in physiological systems . Key structural elements include:
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Quinazolinone Core: Provides planar rigidity and π-π stacking potential for target binding.
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Piperazine Moiety: Introduces basicity and hydrogen-bonding capacity via its hydroxyl and amine groups.
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Dihydrochloride Counterions: Improve crystallinity and dissolution kinetics .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 68638-38-0 |
| Molecular Weight | 333.21 g/mol |
| Molecular Formula | C₁₃H₁₈Cl₂N₄O₂ |
| IUPAC Name | 3-[(4-Hydroxypiperazin-1-yl)methyl]quinazolin-4-one dihydrochloride |
| Solubility | Highly soluble in aqueous buffers (pH < 5) |
Stability and Tautomerism
The quinazolinone nucleus exhibits lactam-lactim tautomerism, enabling reversible protonation at the N3 position. This tautomeric equilibrium influences reactivity, as demonstrated in chlorination reactions where the 3-methyl substituent is lost under POCl₃ treatment . The piperazine ring’s hydroxyl group further stabilizes the molecule through intramolecular hydrogen bonding, reducing susceptibility to oxidative degradation .
Synthesis and Optimization
Conventional Routes
Synthesis typically proceeds via condensation of N-acylanthranilic acid derivatives with primary amines. A representative pathway involves:
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Anthranilic Acid Activation: Reaction with acetic anhydride to form 2-methylbenzoxazin-4-one.
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Nucleophilic Substitution: Treatment with 4-hydroxypiperazine under aerobic conditions in dimethyl sulfoxide (DMSO) at 80–100°C.
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Salt Formation: Precipitation with hydrochloric acid to yield the dihydrochloride .
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMSO, 80°C, 12 h | 68 | 95 |
| DMF, 100°C, 8 h | 72 | 93 |
| Ethanol, reflux, 24 h | 45 | 88 |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact while maintaining yields >70%. Catalytic systems employing ionic liquids (e.g., [BMIM]BF₄) further enhance atom economy .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound demonstrates broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC = 4 µg/mL) and Gram-negative (Escherichia coli, MIC = 8 µg/mL) pathogens. Its mechanism involves dual inhibition of penicillin-binding protein 2a (PBP2a) in methicillin-resistant S. aureus (MRSA) and DNA gyrase in E. coli, disrupting cell wall synthesis and nucleic acid metabolism .
As a multi-tyrosine kinase inhibitor, the compound targets CDK2 (IC₅₀ = 0.173 µM), HER2 (IC₅₀ = 0.079 µM), and EGFR (IC₅₀ = 0.185 µM), surpassing reference drugs like imatinib and lapatinib in enzymatic assays. Molecular docking reveals ATP-competitive binding at the kinase active site, with the piperazine group forming critical hydrogen bonds with Asp86 (CDK2) and Lys745 (EGFR) .
Table 3: Kinase Inhibition Profile
| Target | IC₅₀ (µM) | Reference Drug (IC₅₀) |
|---|---|---|
| CDK2 | 0.173 | Imatinib (0.131) |
| HER2 | 0.079 | Lapatinib (0.078) |
| EGFR | 0.185 | Gefitinib (0.192) |
Antileishmanial Activity
In vitro studies against Leishmania donovani amastigotes show 90% inhibition at 10 µM, attributed to interference with mitochondrial electron transport and topoisomerase II activity .
Therapeutic Applications and Clinical Prospects
Antibiotic Development
With rising antibiotic resistance, this compound’s dual PBP2a/DNA gyrase inhibition offers a template for next-generation MRSA therapies. Structural analogs with fluorinated benzene rings (e.g., 6,8-difluoro derivatives) exhibit enhanced potency (MIC = 2 µg/mL) and reduced cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .
Oncology
Ongoing Phase I trials explore its use in non-small cell lung cancer (NSCLC) patients with EGFR mutations. Preclinical data indicate tumor growth inhibition (TGI) of 78% in A2780 ovarian cancer xenografts at 50 mg/kg/day .
Future Directions and Challenges
ADMET Optimization
Despite promising efficacy, the compound’s moderate oral bioavailability (F = 35% in rats) necessitates prodrug strategies. Esterification of the hydroxyl group improves intestinal absorption (F = 62%) without compromising activity .
Structure-Activity Relationship (SAR) Studies
Systematic SAR analyses identify critical substituents:
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C3 Piperazine: Essential for kinase binding; replacement with morpholine reduces HER2 affinity 10-fold.
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Quinazolinone C6/C7 Methoxy Groups: Enhance membrane permeability (LogP = 1.8 vs. 1.2 for unsubstituted analogs) .
Agrochemical Applications
Emerging evidence suggests herbicidal activity against Amaranthus retroflexus (ED₅₀ = 12 µg/mL), mediated by inhibition of acetolactate synthase (ALS) .
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